molecular formula C11H14O5 B13659907 Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

Cat. No.: B13659907
M. Wt: 226.23 g/mol
InChI Key: WVDFCMQSOBDPSI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a furan-based ester compound serving as a versatile synthetic intermediate in organic and medicinal chemistry research. Furan derivatives are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules and natural products . This multi-functional scaffold is of particular interest for constructing more complex heterocyclic systems, such as dihydronaphthofurans, which are found in compounds with a broad spectrum of documented biological and pharmacological activities . These activities include cytotoxic, antifungal, antibacterial, and antioxidant properties, making such frameworks valuable for developing new therapeutic agents . Furthermore, structurally similar furan carboxylate esters have been identified as components in the study of natural aroma compounds, suggesting potential applications in the investigation of flavor and fragrance chemistry . Researchers can leverage the reactive ester and ketone functionalities within this molecule for further derivatization, including nucleophilic substitution, reduction, or cyclization reactions, to generate diverse chemical libraries for biological screening and material science applications.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

InChI

InChI=1S/C11H14O5/c1-3-14-10(12)7-9-8(5-6-16-9)11(13)15-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

WVDFCMQSOBDPSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Acylated Intermediate

Reaction Description:

  • The acylation is performed by reacting sarcosine ethyl ester hydrochloride with chloroacetyl chloride in the presence of a base.
  • The reaction medium typically involves a biphasic system with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate and an aqueous base solution (e.g., potassium carbonate or saturated sodium bicarbonate solution).
  • The reaction proceeds at ambient temperature with vigorous stirring, leading to the formation of the acylated intermediate, Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.

Reaction Conditions and Procedure:

Parameter Details
Starting materials Sarcosine ethyl ester hydrochloride (1), chloroacetyl chloride (3)
Solvent MTBE or ethyl acetate (EtOAc)
Base Aqueous potassium carbonate or saturated sodium bicarbonate
Temperature Ambient (room temperature)
Reaction time Approximately 30 minutes
Observations Effervescence (gas evolution) upon addition of chloroacetyl chloride
Work-up Phase separation, organic layer washed with brine, dried, and concentrated
Product state Crude acylated intermediate as an oil, used directly in next step without purification
Yield 60-80% (scalable up to multi-kilogram scale)

Notes:

  • The Schotten-Baumann reaction conditions can be slightly modified, for example, using ethyl acetate and saturated sodium bicarbonate instead of MTBE and potassium carbonate.
  • The reaction is highly efficient and can be scaled with consistent yields.
  • The crude product is sufficiently pure for direct use in the subsequent coupling step, which streamlines the process and reduces purification steps.

Step 2: Coupling Reaction to Form the Target Compound

Reaction Description:

  • The acylated intermediate from Step 1 is coupled with 5-(tetradecyloxy)furan-2-carboxylic acid (TOFA) or a similar furan derivative.
  • The coupling is conducted in MTBE under reflux conditions at approximately -60 °C.
  • A suitable base such as triethylamine is used to facilitate the reaction.
  • The reaction duration is typically 7 to 8 hours to ensure completion.

Reaction Conditions and Procedure:

Parameter Details
Reactants Acylated intermediate (from Step 1), TOFA (or furan derivative)
Solvent Methyl tert-butyl ether (MTBE)
Base Triethylamine (TEA)
Temperature Reflux at approximately -60 °C
Reaction time 7 to 8 hours
Work-up Aqueous phosphate buffer wash, solvent exchange to 2-propanol
Crystallization Induced by addition of water
Product isolation Crystallized coupling product isolated
Yield Approximately 83% from TOFA

Notes:

  • Using MTBE as the solvent for both steps allows for solvent recycling and reduces total solvent volume, improving throughput and environmental impact.
  • The coupling reaction is selective and efficient, yielding the target compound with high purity after crystallization.
  • The process is amenable to scale-up and industrial application.

Summary Table of Preparation Method

Step Reaction Type Starting Materials Solvent(s) Base Temperature Time Yield (%) Product State
1 Acylation (Schotten-Baumann) Sarcosine ethyl ester hydrochloride, chloroacetyl chloride MTBE or EtOAc + aqueous base Potassium carbonate or NaHCO3 Ambient (RT) ~30 min 60-80 Crude oil, used directly
2 Coupling Acylated intermediate, 5-(tetradecyloxy)furan-2-carboxylic acid (TOFA) MTBE Triethylamine Reflux (-60 °C) 7-8 hours ~83 Crystalline solid

Additional Research Findings and Considerations

  • The synthetic process was developed to improve efficiency and scalability compared to conventional methods, reducing solvent volume by more than half.
  • The process is supported by multiple patent filings (e.g., EP 3 253 742 B1, WO2016126973A1), ensuring robust intellectual property coverage and validation of the synthetic route.
  • The compound synthesized is a prodrug of fatty acid mimetics, relevant in medicinal chemistry for targeting fatty acid synthesis pathways.
  • Reaction parameters such as solvent choice, base, temperature, and reaction time are optimized to balance yield, purity, and scalability.
  • The use of mild conditions (ambient temperature for acylation and moderate reflux for coupling) minimizes side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furan derivatives .

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(2-Ethoxy-2-oxoethyl)furan-3-carboxylate and Analogous Compounds

Compound Name Substituents at Furan Positions Key Functional Groups Molecular Formula Applications/Reactivity Reference
This compound 2: 2-ethoxy-2-oxoethyl; 3: COOEt Ester, furan ring C₁₁H₁₄O₅ Heterocyclic synthesis, intermediates
Ethyl 2-formylfuran-3-carboxylate 2: Formyl; 3: COOEt Aldehyde, ester C₈H₈O₄ Pharmaceutical precursors, agrochemicals
Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate 2: CF₃; 5: 4-Cl-Ph; 3: COOEt Trifluoromethyl, aryl, ester C₁₄H₁₀ClF₃O₃ Bioactive molecule synthesis
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate 2: Me; 4: CF₃; 3: COOEt Methyl, trifluoromethyl, ester C₉H₉F₃O₃ Material science applications
Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate Thiophene core with COOEt, CN Cyano, amino, ester C₁₂H₁₄N₂O₄S Thiophene-based drug candidates

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Compound Name Boiling Point (°C) Solubility Stability Reference
This compound Not reported Organic solvents Stable under inert
Ethyl 2-formylfuran-3-carboxylate 180–185 (est.) Ethanol, DCM Air-sensitive
Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate >250 DMSO, DMF Thermally stable
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate Not reported THF, chloroform Hygroscopic

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

CxHyOz\text{C}_x\text{H}_y\text{O}_z

Where x,y,zx,y,z represent the number of carbon, hydrogen, and oxygen atoms respectively. The presence of the furan ring and ethoxy substituent suggests potential reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study highlighted the compound's ability to induce apoptosis in multidrug-resistant (MDR) cancer cells. The mechanism involves modulation of intracellular calcium levels and interaction with Bcl-2 family proteins, which are critical in regulating apoptosis pathways .

  • Calcium Homeostasis : The compound affects calcium distribution within cells, which is pivotal for apoptosis induction.
  • Bcl-2 Interaction : It antagonizes antiapoptotic Bcl-2 proteins, promoting cell death in resistant cancer types .
  • Sensitization to Chemotherapy : this compound has shown potential in sensitizing MDR cells to conventional chemotherapeutic agents .

Study 1: Efficacy in Cancer Models

A systematic investigation into the efficacy of this compound was conducted using various cancer cell lines. The results demonstrated a submicromolar potency against several MDR cancer cell lines, indicating its potential as a therapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Apoptosis via Bcl-2 antagonism
HeLa0.3Calcium modulation
A549 (MDR variant)0.8Sensitization to doxorubicin

Study 2: In Vivo Studies

In vivo studies have further corroborated the anticancer effects observed in vitro. Mice models treated with the compound showed significant tumor reduction compared to control groups, with minimal toxicity reported.

Toxicological Profile

While the compound shows promising biological activity, its toxicological profile must be evaluated. Preliminary assessments indicate that it may cause skin irritation and has harmful effects if ingested . Further studies are warranted to establish a comprehensive safety profile.

Future Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies : Elucidating the detailed mechanisms by which this compound induces apoptosis.
  • Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.
  • Clinical Trials : Initiating clinical trials to assess its safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate?

Methodological Answer: The synthesis typically involves condensation reactions of ethyl acetoacetate derivatives with appropriate substrates, such as isocyanates or carbonyl-containing compounds, under acid-catalyzed conditions. Key steps include cyclization to form the furan ring and optimization of reaction parameters (e.g., temperature, solvent, catalyst loading). For example, analogous furan carboxylates are synthesized via acid-promoted cyclization, where adjusting the reaction time and temperature (e.g., 80–100°C for 6–12 hours) significantly improves yield and purity . Chromatographic purification (e.g., silica gel column chromatography) is often employed to isolate the target compound from byproducts .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ethoxy, carbonyl) and confirm substitution patterns on the furan ring. For example, the ethyl ester protons typically appear as triplets (δ ~1.2–1.4 ppm) and quartets (δ ~4.1–4.3 ppm) .
  • X-ray Crystallography : Programs like SHELXL () refine crystal structures to determine bond lengths, angles, and stereochemistry. This is critical for resolving ambiguities in planar or chiral centers .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with fragmentation patterns validating the ester and furan moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer: Discrepancies in data (e.g., unexpected NMR splitting or crystallographic disorder) require iterative validation:

  • Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray data to identify systematic errors. For instance, crystallographic thermal motion artifacts can be addressed using SHELXL’s anisotropic displacement parameters .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize molecular geometries, helping reconcile experimental and theoretical data .
  • Repetition Under Controlled Conditions : Re-run reactions and analyses to rule out impurities or solvent effects .

Q. What strategies are used to analyze the biological interactions of this compound?

Methodological Answer: Biological interaction studies employ:

  • Fluorescence Spectroscopy : To measure binding affinity with proteins or nucleic acids, using quenching experiments or Förster resonance energy transfer (FRET) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time interaction kinetics (e.g., association/dissociation rates) with immobilized targets .
  • Enzymatic Assays : Evaluate inhibition potency (e.g., IC₅₀ values) against disease-relevant enzymes, using spectrophotometric methods to monitor substrate conversion .

Q. How can computational modeling guide the study of this compound’s reactivity or drug-likeness?

Methodological Answer: Advanced computational approaches include:

  • DFT Calculations : Predict reaction pathways (e.g., cyclization energetics) and identify transition states to optimize synthetic routes .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to hypothesize binding modes and prioritize targets for experimental validation .
  • ADMET Profiling : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity, guiding medicinal chemistry optimization .

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